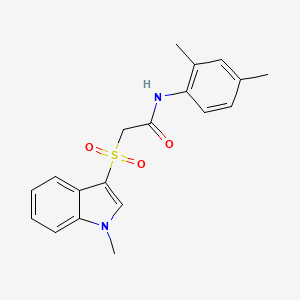

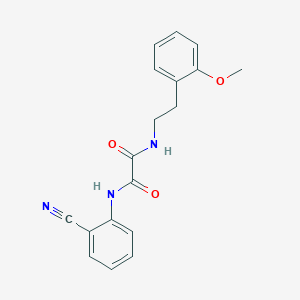

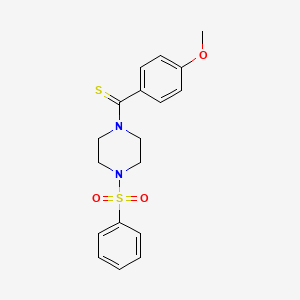

3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide is a benzofuran derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, benzofuran carboxamide derivatives have been synthesized and evaluated for various biological activities, including antimicrobial, anti-inflammatory, and radical scavenging activities .

Synthesis Analysis

The synthesis of benzofuran carboxamide derivatives typically involves multiple steps, starting from simpler precursors. For instance, the synthesis of 3-(glycinamido)-benzofuran-2-carboxamide derivatives involves the condensation of benzofuran carboxamide with different amino acids . Although the exact synthesis route for 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide is not detailed in the provided papers, similar synthetic strategies could be employed, starting from a benzofuran scaffold and introducing the 4-fluorophenylthio and propanamido groups through subsequent chemical reactions.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is often confirmed using techniques such as NMR, IR, Mass, and X-ray crystallographic techniques . X-ray crystallography, in particular, can reveal the spatial arrangement of the molecule, including its crystal system and space group, which is crucial for understanding the compound's intermolecular interactions and potential binding to biological targets .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions depending on the functional groups present. For example, the presence of an amido group can facilitate condensation reactions, while a thioether group, such as the 4-fluorophenylthio in the compound of interest, could participate in nucleophilic substitutions or oxidation reactions. The specific chemical reactions that 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide can undergo would depend on the reactivity of its functional groups and the conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of a fluorine atom can affect the compound's lipophilicity and electronic properties, potentially enhancing its biological activity . The exact properties of 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide would need to be determined experimentally, but insights can be gained from related compounds, such as those studied for their anti-hepatitis B virus activity, which demonstrated nanomolar inhibitory activity .

Wissenschaftliche Forschungsanwendungen

Determination and Analysis Techniques

- Fluorescent Trypanocidal Diamidines : A study by Gluth, Kaliwoda, and Dann (1986) discussed the determination of fluorescent trypanocidal diamidines using quantitative thin-layer chromatography, indicating the relevance of related compounds in analytical chemistry and their potential use in pharmacokinetic studies in experimental animals (Gluth, Kaliwoda, & Dann, 1986).

Synthesis and Biological Evaluation

- Benzofuran Carboxamide Derivatives : A series of benzofuran carboxamide derivatives were synthesized and evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. This research by Lavanya, Sribalan, and Padmini (2017) showcases the compound's potential in developing new bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).

Antitumor Activity

- Synthetic Inhibitor of Histone Deacetylase : A study presented by Saito et al. (1999) explored a benzamide derivative, MS-27-275, for its antitumor efficacy against human tumors through histone deacetylase inhibition, indicating a potential application area for similar compounds in cancer research (Saito et al., 1999).

Antimicrobial and Antiviral Activities

- Urea and Thiourea Derivatives : Research by Reddy et al. (2013) on the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat and their evaluation for anti-TMV (Tobacco mosaic virus) and antimicrobial activities provides insight into the antimicrobial and antiviral potentials of structurally related compounds (Reddy et al., 2013).

Anti-Inflammatory and Analgesic Agents

- Benzofuran-2-carboxamide Derivatives : Xie et al. (2014) synthesized a series of benzofuran-2-carboxamides via a microwave-assisted one-pot approach, evaluated for in vivo anti-inflammatory, analgesic, and antipyretic activities, highlighting another potential application in the development of therapeutic agents (Xie et al., 2014).

Eigenschaften

IUPAC Name |

3-[3-(4-fluorophenyl)sulfanylpropanoylamino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S/c19-11-5-7-12(8-6-11)25-10-9-15(22)21-16-13-3-1-2-4-14(13)24-17(16)18(20)23/h1-8H,9-10H2,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILJHQYGWNJACP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-6-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)hexanamide](/img/structure/B2550669.png)

![N-(4-fluorobenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2550671.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2550672.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2550677.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2550682.png)